molecular formula C23H18ClN3O4S B14110623 7-Chloro-1-(3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14110623
M. Wt: 467.9 g/mol
InChI Key: GOYPDVJBCRHLKH-UHFFFAOYSA-N
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Description

“7-Chloro-1-(3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a chromeno[2,3-c]pyrrole core, which is a fused ring system combining chromene and pyrrole structures, along with a thiadiazole ring and various substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-Chloro-1-(3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” typically involves multi-step organic synthesis. The process may start with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the thiadiazole ring and other substituents. Common reagents and catalysts used in these reactions include:

    Chromene and Pyrrole Precursors: These are the starting materials for the core structure.

    Thiadiazole Precursors: Such as 1,3,4-thiadiazole derivatives.

    Chlorinating Agents: For introducing the chlorine atom.

    Methoxylating Agents: For introducing the methoxy group.

    Propylating Agents: For introducing the propyl group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures for each reaction step.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“7-Chloro-1-(3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Halogen atoms like chlorine can be substituted with other groups.

    Addition: Addition reactions can occur at the double bonds in the rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles for nucleophilic substitution.

    Catalysts: Such as palladium or platinum for catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures are often studied for their potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, derivatives of such compounds may be investigated for their therapeutic potential. They could serve as lead compounds in drug discovery and development.

Industry

In the industrial sector, these compounds may be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “7-Chloro-1-(3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” would depend on its specific application. Generally, such compounds may interact with biological targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[2,3-c]pyrrole Derivatives: Compounds with similar core structures.

    Thiadiazole Derivatives: Compounds containing the thiadiazole ring.

    Chlorinated Aromatics: Compounds with chlorine substituents on aromatic rings.

Uniqueness

The uniqueness of “7-Chloro-1-(3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H18ClN3O4S

Molecular Weight

467.9 g/mol

IUPAC Name

7-chloro-1-(3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H18ClN3O4S/c1-3-5-17-25-26-23(32-17)27-19(12-6-4-7-14(10-12)30-2)18-20(28)15-11-13(24)8-9-16(15)31-21(18)22(27)29/h4,6-11,19H,3,5H2,1-2H3

InChI Key

GOYPDVJBCRHLKH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)OC

Origin of Product

United States

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